molecular formula C7H15ClN2O B1379035 3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride CAS No. 89940-85-2

3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride

Cat. No. B1379035
CAS RN: 89940-85-2
M. Wt: 178.66 g/mol
InChI Key: AONVNHVSHAXGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride (AMMP) is a synthetic organic compound belonging to the class of piperidinones. It is a white crystalline solid that is soluble in water. AMMP has a variety of applications in the scientific research field, ranging from its use as a reagent in organic synthesis to its role as a biochemical tool in various experiments.

Scientific Research Applications

1. Use in Synthesis of Organic Compounds

Research has demonstrated the utility of related piperidine compounds in the synthesis of various organic compounds. For example, the aminomethylation of benzoacridine with cycloalkylamine hydrochlorides, including piperidine, leads to the formation of significant reaction products, illustrating the utility of piperidine derivatives in organic synthesis (Tanaseichuk & Postovskii, 1966). Similarly, the synthesis of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides through Mannich reaction involving secondary amine hydrochlorides like piperidine showcases the role of these compounds in organic compound synthesis (Makarova, Moiseev & Zemtsova, 2002).

2. Biological Activities Exploration

Piperidine derivatives have been explored for various biological activities. Some derivatives of 3-phenyl-2-piperidinone, for instance, have shown anticonvulsant activities, pointing towards the potential pharmacological importance of piperidine-related compounds (Brouillette & Grunewald, 1984). Additionally, 1-acyl-3-aminomethylureas, a related compound class, have been synthesized and evaluated for analgesic effects, though with some side effects (Spielman & Richards, 1946).

3. Development of Novel Chemical Processes

Piperidine derivatives have also been used in developing novel chemical processes. For example, the synthesis of 3,5-dispirosubstituted piperidines through a cyclo-condensation reaction involving amines and formaldehyde demonstrates the role of these compounds in creating environmentally friendly chemical processes (Lohar et al., 2016).

properties

IUPAC Name

3-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-4-2-3-6(5-8)7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONVNHVSHAXGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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